Lipophilicity vs. Hexafluoroacetone Imine
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene demonstrates a significantly higher predicted lipophilicity (LogP 3.0787) compared to the simpler hexafluoroacetone imine (LogP 2.2305) [1]. This difference is attributable to the extended alkyl chain in the target compound, which increases its non-polar surface area.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.0787 |
| Comparator Or Baseline | Hexafluoroacetone imine (LogP 2.2305) |
| Quantified Difference | +0.8482 (approx. 38% increase) |
| Conditions | Computational prediction, method not specified in data sources. |
Why This Matters
Higher lipophilicity influences membrane permeability and distribution, making this compound a preferred intermediate for medicinal chemists seeking to optimize the ADME properties of drug candidates.
- [1] Chemsrc. HEXAFLUOROACETONE IMINE. Physical Chemical Properties. 2025. View Source
